Scientific Field: Organic Chemistry
Summary of the Application: SF4 has found widespread use in the synthesis of fluoroalkyl groups, particularly from carbonyl functionality.
Methods of Application: The exact methods of application can vary depending on the specific substrates and the desired fluoroalkyl groups.
Results or Outcomes: The outcome of this application is the successful synthesis of fluoroalkyl groups.
Scientific Field: Inorganic Chemistry
Summary of the Application: SF4 can form adducts with Lewis basic molecules via various interaction motifs.
Methods of Application: The formation of adducts involves reactions of SF4 with Lewis basic molecules.
Results or Outcomes: The outcome of this application is the formation of adducts with Lewis bases.
Summary of the Application: SF4 has been used in the fluorination of methyl groups and oxo esters.
Methods of Application: The exact methods of application can vary depending on the specific substrates and the desired fluorinated compounds.
Results or Outcomes: The outcome of this application is the successful fluorination of methyl groups and oxo esters.
Scientific Field: Industrial Chemistry
Summary of the Application: SF4 is used in the production of specialty chemicals, pharmaceuticals, and semiconductors.
Methods of Application: The exact methods of application can vary widely depending on the specific production processes.
Results or Outcomes: The outcome of this application is the successful production of specialty chemicals, pharmaceuticals, and semiconductors.
Summary of the Application: SF4 has been used in the deoxofluorination of aldehydes.
Results or Outcomes: The outcome of this application is the successful deoxofluorination of aldehydes.
Summary of the Application: SF4 has been used in the synthesis of SF4-related compounds, including its cationic and anionic derivatives and adducts with Lewis bases.
Methods of Application: The exact methods of application can vary widely depending on the specific synthesis processes.
Results or Outcomes: The outcome of this application is the successful synthesis of SF4-related compounds.
Sulfur tetrafluoride is a chemical compound with the formula . It is a colorless gas at room temperature and possesses a pungent odor. The molecular weight of sulfur tetrafluoride is approximately 108.06 g/mol, and it is classified as a toxic and corrosive substance. Its structure features a sulfur atom bonded to four fluorine atoms in a seesaw geometry, which results from the presence of one lone pair of electrons on the sulfur atom. This unique geometry contributes to its reactivity and the amphoteric nature of the compound, allowing it to act as both a Lewis acid and base .
SF₄ is a highly toxic and corrosive gas. Inhalation can cause severe lung damage, and contact with skin or eyes can result in burns [4, 5]. It is also a strong irritant to the respiratory tract and mucous membranes [4]. Exposure limits have been established by various regulatory agencies to minimize occupational hazards [5].
Due to its hazardous nature, handling SF₄ should only be done by trained personnel in well-ventilated environments with appropriate personal protective equipment (PPE) [4, 5].
While sulfur tetrafluoride itself is not biologically active in the sense of having therapeutic effects, it poses significant health risks due to its toxicity. Exposure can lead to respiratory issues and irritation of mucous membranes. Its hydrolysis produces harmful fluoride ions that can affect biological systems adversely .
Sulfur tetrafluoride can be synthesized through several methods, including:
Sulfur tetrafluoride has several applications in both industrial and laboratory settings:
Recent studies have explored the interactions of sulfur tetrafluoride with various Lewis bases and acceptors. These interactions often lead to the formation of complex adducts or salts such as and under specific conditions. Understanding these interactions enhances its utility in synthetic chemistry and material science .
Sulfur tetrafluoride shares similarities with other sulfur-fluorine compounds, each exhibiting unique properties. Here are some comparable compounds:
Compound | Formula | Unique Features |
---|---|---|
Sulfur hexafluoride | Non-toxic gas used as an electrical insulator; highly stable. | |
Selenium tetrafluoride | Similar reactivity but is liquid at room temperature; less toxic than sulfur tetrafluoride. | |
Diethylaminosulfur trifluoride | A derivative that is easier to handle; used for selective fluorination in organic synthesis. |
Sulfur tetrafluoride stands out due to its amphoteric nature and ability to participate in diverse
Sulfur tetrafluoride is a colorless gas at standard temperature and pressure with the molecular formula F₄S and a molecular weight of 108.05-108.06 grams per mole [1] [2] [4]. The compound exhibits a distinct sulfur odor, similar to sulfur dioxide, which provides a characteristic olfactory signature [4] [19] [20]. Under normal atmospheric conditions, sulfur tetrafluoride exists as a gas with a vapor density of 3.78 times that of air, making it significantly heavier than atmospheric gases [4] [19] [20].
The molecular structure of sulfur tetrafluoride adopts a see-saw or disphenoidal geometry, which results from the sp³d hybridization of the central sulfur atom [6] [10]. This unique three-dimensional arrangement features bond angles of 102° between equatorial fluorine atoms and 173° between axial fluorine atoms [6] [10]. The molecular geometry arises from the presence of one lone pair of electrons on the sulfur atom, which occupies an equatorial position in the trigonal bipyramidal electron pair geometry [1] [6].
The compound demonstrates distinct structural characteristics with two types of sulfur-fluorine bonds: axial bonds measuring 164.3 picometers and equatorial bonds measuring 154.2 picometers [1]. This difference in bond lengths reflects the hypervalent nature of the sulfur center and the influence of the lone pair on the molecular geometry [1]. Nuclear magnetic resonance spectroscopy reveals rapid interconversion between axial and equatorial fluorine positions through pseudorotation, appearing as a single signal in fluorine-19 nuclear magnetic resonance spectra [1].
Property | Value | Reference |
---|---|---|
Molecular Formula | F₄S | [1] [2] [3] |
Molecular Weight (g/mol) | 108.05-108.06 | [2] [4] [5] |
Physical State at 25°C | Gas | [1] [2] [4] |
Color | Colorless | [1] [2] [4] |
Odor | Distinct sulfur odor | [4] [19] [20] |
Vapor Density (Air = 1) | 3.78 | [4] [19] [20] |
Molecular Geometry | See-saw (disphenoidal) | [6] [10] |
Bond Angles | 102° and 173° | [6] [10] |
Hybridization | sp³d | [6] |
Sulfur tetrafluoride exhibits well-defined phase transition properties that reflect its molecular characteristics and intermolecular forces [8]. The compound melts at -121.0°C (152.0 ± 1.5 K), transitioning from solid to liquid phase [1] [8] [11]. The boiling point occurs at -38.0°C (236.0 ± 3.0 K), where the liquid phase transforms to vapor under standard atmospheric pressure [1] [8] [11].
The phase behavior of sulfur tetrafluoride demonstrates typical characteristics of a molecular compound with moderate intermolecular forces [8]. The relatively low melting and boiling points indicate weak van der Waals interactions between molecules, consistent with the compound's gaseous state at ambient conditions [11]. The temperature range between melting and boiling points spans approximately 83 degrees Celsius, providing a substantial liquid phase region under appropriate pressure conditions [8].
Phase transition data reveals the compound's thermal stability across its various states [8]. The fusion process requires energy input to overcome the crystalline lattice forces in the solid state, while vaporization involves breaking the remaining intermolecular attractions in the liquid phase [8]. These transitions occur at temperatures well below ambient conditions, explaining the compound's predominant existence as a gas under normal atmospheric conditions [11].
Phase Transition | Temperature (K) | Temperature (°C) | Reference |
---|---|---|---|
Fusion (Melting) | 152.0 ± 1.5 | -121.0 | [8] |
Vaporization (Boiling) | 236.0 ± 3.0 | -37.0 | [8] |
Critical Point | 364.1 ± 1.0 | 91.0 | [8] [16] |
The thermodynamic properties of sulfur tetrafluoride provide essential data for understanding its energetic behavior and stability [14]. The standard enthalpy of formation is -763.16 kilojoules per mole, indicating that the compound is thermodynamically stable relative to its constituent elements [14]. The standard entropy at 298.15 K equals 299.64 joules per mole per Kelvin, reflecting the molecular disorder and degrees of freedom available to the gaseous molecules [14].
Heat capacity measurements at constant pressure reveal a value of 70.92 joules per mole per Kelvin at 298.15 K [16]. This heat capacity value reflects the compound's ability to store thermal energy through translational, rotational, and vibrational molecular motions [16]. The temperature dependence of heat capacity follows the Shomate equation with specific coefficients for different temperature ranges [14] [35].
The thermodynamic data demonstrates the compound's energetic favorability of formation from elemental sulfur and fluorine [14]. The negative enthalpy of formation indicates an exothermic formation process, while the entropy value suggests significant molecular disorder in the gaseous phase [14]. These parameters are fundamental for calculating equilibrium constants and predicting reaction spontaneity involving sulfur tetrafluoride [14].
The enthalpy of vaporization for sulfur tetrafluoride ranges from 21.1 to 22 kilojoules per mole, representing the energy required to convert liquid sulfur tetrafluoride to its vapor phase at the boiling point [8] [16]. This relatively moderate enthalpy of vaporization reflects the weak intermolecular forces present in the liquid phase [8]. The value is consistent with compounds of similar molecular weight and polarity, indicating typical van der Waals interactions between molecules [16].
Experimental measurements of the enthalpy of vaporization have been conducted at the normal boiling point, providing precise thermodynamic data for phase equilibrium calculations [8]. The National Institute of Standards and Technology database reports the value as 21.1 kilojoules per mole at 185 K, based on comprehensive experimental data [8]. This measurement enables accurate prediction of vapor pressure behavior and phase equilibrium relationships [8].
The enthalpy of vaporization value allows for the calculation of vapor pressure as a function of temperature using the Clausius-Clapeyron equation [8]. The moderate magnitude of this parameter indicates that sulfur tetrafluoride can be readily vaporized with relatively modest energy input, consistent with its use as a gaseous reagent in various chemical processes [16].
The critical temperature of sulfur tetrafluoride is 364.1 ± 1.0 K (91.0°C), representing the temperature above which distinct liquid and gas phases cannot exist [8] [16]. This critical temperature defines the upper limit for liquid phase existence regardless of applied pressure [16]. The relatively moderate critical temperature indicates that the compound can exist as a liquid under pressure at temperatures significantly above its normal boiling point [8].
Critical pressure data, while not explicitly reported in all sources, can be estimated from the critical temperature and molecular properties [16]. The critical point represents the convergence of liquid and gas phase densities, where the distinction between phases disappears [8]. At temperatures and pressures above the critical point, sulfur tetrafluoride exists as a supercritical fluid with properties intermediate between liquid and gas phases [16].
The critical constants are essential for understanding the compound's behavior under extreme conditions and for engineering applications involving high-pressure processing [16]. These parameters enable the prediction of density, viscosity, and other transport properties in the supercritical region [8]. The critical temperature of 91°C indicates that sulfur tetrafluoride remains in gaseous or supercritical states under most practical conditions [16].
Sulfur tetrafluoride exhibits significant vapor pressure even at low temperatures, demonstrating its volatile nature [16] [19] [20]. At -73°C, the vapor pressure reaches 80.8 Torr (0.106 atmospheres), while at 21°C, it increases dramatically to approximately 1064 Torr (1.40 atmospheres) [2] [16]. Under standard conditions at 70°F (21.1°C), the vapor pressure reaches 10.5 atmospheres, indicating extremely high volatility [19] [20].
The density of sulfur tetrafluoride varies significantly with temperature and phase state [1] [11] [16]. In the liquid phase at -73°C, the density measures 1.919 grams per cubic centimeter, while at -78°C it reaches 1.95 grams per cubic centimeter [1] [11] [16]. The gas phase density at 20°C equals 4.7 kilograms per cubic meter, reflecting the substantial density difference between liquid and gas phases [11].
The relationship between vapor pressure and temperature follows the Antoine equation, with vapor pressure increasing exponentially with temperature [16]. This behavior is characteristic of molecular compounds and enables prediction of phase behavior under various conditions [2]. The high vapor density relative to air (3.78 times) indicates that sulfur tetrafluoride vapors will tend to accumulate in low-lying areas due to gravitational effects [4] [19] [20].
Temperature (°C) | Vapor Pressure (Torr) | Vapor Pressure (atm) | Density (g/cm³) | Reference |
---|---|---|---|---|
-73 | 80.8 | 0.106 | 1.919 (liquid) | [16] |
21 | 1064 | 1.40 | - | [2] |
21.1 | 7980 | 10.5 | - | [19] [20] |
20 | - | - | 0.0047 (gas) | [11] |
Sulfur tetrafluoride demonstrates distinctive solubility behavior that reflects its chemical reactivity and molecular properties [2] [16] [23]. The compound reacts vigorously with water, undergoing hydrolysis rather than simple dissolution [2] [5] [19]. This hydrolytic reaction produces hydrogen fluoride and sulfur dioxide, along with intermediate thionyl fluoride species [25] [28]. The reaction with water is essentially instantaneous and complete, preventing any measurable aqueous solubility [2] [19].
In contrast to its reactivity with protic solvents, sulfur tetrafluoride exhibits solubility in organic solvents such as benzene [16] [23]. This solubility in non-polar and aprotic solvents reflects the compound's molecular nature and the absence of strong hydrogen bonding interactions [23]. The solubility in benzene enables its use in organic synthesis applications where water must be rigorously excluded [23].
The compound forms Lewis acid-base adducts with various nitrogen-containing bases, including pyridine and its derivatives [22] [24]. These adduct formation reactions demonstrate the compound's amphoteric nature, capable of acting as both a Lewis acid and base depending on the reaction partner [24]. In acetonitrile solution, sulfur tetrafluoride participates in fluoride-oxide exchange reactions, forming stable complexes with various anions [22].
Solvent interactions with sulfur tetrafluoride are governed by the compound's electron-deficient sulfur center and its ability to accept electron pairs [24]. The formation of adducts with electron-rich species such as tertiary amines demonstrates the compound's Lewis acidic character [27]. These interactions are significant in synthetic applications where controlled reactivity is desired [22].
Solvent | Solubility/Interaction | Nature of Interaction | Reference |
---|---|---|---|
Water | Reacts (decomposes) | Hydrolysis reaction | [2] [5] [19] |
Benzene | Soluble | Physical dissolution | [16] [23] |
Acetonitrile | Forms complexes | Coordination interactions | [22] |
Pyridine | Forms adducts | Lewis acid-base interaction | [22] [24] |
Sulfur tetrafluoride contains sulfur in the +4 oxidation state, which is determined by the electronegative fluorine atoms that each carry a formal charge of -1 [1]. The neutral sulfur tetrafluoride molecule requires the sulfur atom to have an oxidation state of +4 to balance the four fluorine atoms, each with an oxidation state of -1 [1].
The electronic configuration of sulfur in its ground state is [Ne] 3s² 3p⁴, with six valence electrons distributed in the third shell [2] [3]. In sulfur tetrafluoride, sulfur retains its fundamental electronic configuration but utilizes these valence electrons differently through orbital hybridization to accommodate bonding with four fluorine atoms [2]. The sulfur atom contributes six valence electrons to the bonding scheme, while each fluorine atom contributes seven valence electrons, resulting in a total of 34 valence electrons in the molecule [4] [5].
The molecular geometry of sulfur tetrafluoride is predicted using Valence Shell Electron Pair Repulsion theory, which considers the repulsion between electron pairs around the central sulfur atom [4] [6]. The sulfur atom in sulfur tetrafluoride has a steric number of 5, calculated from four bonding pairs and one lone pair of electrons [4] [7]. According to Valence Shell Electron Pair Repulsion theory, five electron pairs arrange themselves to minimize repulsion, resulting in a trigonal bipyramidal electron geometry [6] [8] [7].
The presence of one lone pair on the sulfur atom creates an asymmetric distribution of electron density around the central atom [7]. This lone pair occupies more space than bonding pairs and causes greater repulsion, which distorts the ideal trigonal bipyramidal arrangement [6] [7]. The lone pair preferentially occupies an equatorial position rather than an axial position because this minimizes the number of 90-degree repulsions with bonding pairs [6] [9].
The electron geometry of sulfur tetrafluoride is trigonal bipyramidal, based on the arrangement of five electron pairs around the central sulfur atom [6] [8] [7]. This geometry consists of three equatorial positions in a plane perpendicular to the molecular axis and two axial positions along the molecular axis [6] [10]. The equatorial positions are separated by 120-degree angles, while the axial positions are separated by 180 degrees from each other and form 90-degree angles with the equatorial positions [6] [10].
In the trigonal bipyramidal electron geometry, the lone pair of electrons occupies one of the three equatorial positions, leaving two equatorial and two axial positions for fluorine atoms [6] [9]. This arrangement is energetically favorable because the lone pair experiences fewer repulsive interactions when positioned equatorially rather than axially [9].
The molecular geometry of sulfur tetrafluoride deviates from the ideal trigonal bipyramidal arrangement due to the presence of the lone pair, resulting in a see-saw or disphenoidal shape [11] [6] [7]. The bond angles in sulfur tetrafluoride are 102 degrees between the equatorial fluorine atoms and 173 degrees between the axial fluorine atoms [6] [12]. These angles deviate from the ideal trigonal bipyramidal angles of 120 degrees and 180 degrees, respectively, due to the greater repulsion exerted by the lone pair [6] [12].
The distortion from ideal geometry occurs because the lone pair occupies more space near the central atom than bonding pairs, causing the bonding pairs to be pushed closer together [6] [7]. The equatorial fluorine atoms experience a reduction in bond angle from 120 degrees to 102 degrees, while the axial fluorine atoms experience a reduction from 180 degrees to 173 degrees [6] [12]. This molecular distortion gives sulfur tetrafluoride its characteristic see-saw shape, which is formally described as disphenoidal [9].
Sulfur tetrafluoride exhibits hypervalent bonding characteristics, as the sulfur atom forms more bonds than would be predicted by the simple octet rule [13]. The hypervalent nature of sulfur tetrafluoride arises from the involvement of d orbitals in bonding, allowing sulfur to accommodate more than eight electrons in its valence shell [13]. This hypervalency is facilitated by the recoupled pair bonding mechanism, where electron pairs are decoupled and then recoupled to form new bonds [13].
The hypervalent bonding in sulfur tetrafluoride involves both normal covalent bonds and three-center four-electron bonds [13]. The equatorial sulfur-fluorine bonds exhibit more traditional covalent character, while the axial bonds display more ionic character and can be described as three-center four-electron bonds [13] [14]. This difference in bonding character contributes to the observed bond length differences between axial and equatorial positions [13].
Sulfur tetrafluoride exhibits two distinct types of sulfur-fluorine bonds: axial and equatorial bonds, which differ significantly in their bond lengths and strengths [11] [15]. The axial sulfur-fluorine bond length is 164.3 pm, while the equatorial sulfur-fluorine bond length is 154.2 pm [11] [15]. The axial bonds are approximately 10.1 pm longer than the equatorial bonds, indicating weaker bonding interactions in the axial positions [11] [15].
The difference in bond lengths reflects the different bonding environments and electronic characteristics of the axial and equatorial positions [16]. The axial bonds are typically weaker and longer due to their hypervalent nature and the influence of the lone pair electrons [16]. The equatorial bonds, being more covalent in character, are stronger and shorter than their axial counterparts [16].
The lone pair of electrons on the sulfur atom significantly influences the bond properties in sulfur tetrafluoride [7] [17]. The lone pair occupies an equatorial position and creates an asymmetric electron distribution around the central sulfur atom [7]. This asymmetry leads to different repulsion patterns for axial and equatorial bonds, with the axial bonds experiencing greater repulsion from the lone pair [17].
The lone pair effect contributes to the bond length differences observed in sulfur tetrafluoride [17]. The equatorial bonds, being further from the lone pair, experience less repulsion and maintain shorter, stronger bonds [17]. The axial bonds, positioned at approximately 90 degrees from the lone pair, experience greater repulsion, resulting in longer, weaker bonds [17]. This lone pair effect also influences the bond angles, causing deviations from ideal trigonal bipyramidal geometry [17].
Sulfur tetrafluoride exhibits fluxional behavior through Berry pseudorotation, a dynamic process that rapidly interconverts the positions of axial and equatorial fluorine atoms [11] [18] [19]. This pseudorotation mechanism occurs at room temperature and is sufficiently rapid that the fluorine nuclei appear equivalent on the nuclear magnetic resonance timescale [11] [19]. The Berry pseudorotation barrier in sulfur tetrafluoride has been calculated to be approximately 33.89 kilojoules per mole [19].
The pseudorotation process involves a coordinated movement of the fluorine atoms through a transition state that maintains the overall trigonal bipyramidal electron geometry while exchanging the positions of axial and equatorial ligands [18] [19]. This fluxional behavior can occur through both intermolecular and intramolecular mechanisms, with the intramolecular Berry pseudorotation being the dominant pathway in pure sulfur tetrafluoride [19]. The rapid exchange of fluorine positions results in time-averaged environments for all fluorine atoms, making them appear equivalent in nuclear magnetic resonance spectroscopy [11] [19].
The hybridization of sulfur in sulfur tetrafluoride is sp³d, involving the mixing of one 3s orbital, three 3p orbitals, and one 3d orbital to form five equivalent hybrid orbitals [20] [21] [5]. This hybridization scheme allows sulfur to accommodate the five electron pairs required for bonding with four fluorine atoms and accommodating one lone pair [20] [21] [5]. The sp³d hybridization is characteristic of molecules with a steric number of 5 and is essential for explaining the trigonal bipyramidal electron geometry [21] [5].
The formation of sp³d hybrid orbitals involves the promotion of one electron from the 3p orbital to the 3d orbital, creating five unpaired electrons that can participate in bonding [20] [22]. The five sp³d hybrid orbitals are not equivalent in their spatial orientation, with three orbitals directed toward the equatorial positions and two toward the axial positions [20] [22]. One of the equatorial hybrid orbitals contains the lone pair, while the remaining four hybrid orbitals participate in bonding with fluorine atoms [20] [22].
Compressed Gas;Corrosive;Acute Toxic;Irritant